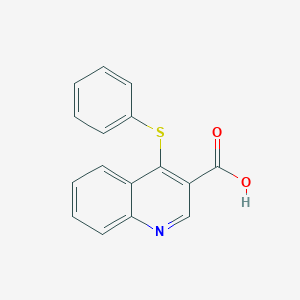

4-(Phenylsulfanyl)quinoline-3-carboxylic acid

Description

Properties

CAS No. |

88350-88-3 |

|---|---|

Molecular Formula |

C16H11NO2S |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

4-phenylsulfanylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C16H11NO2S/c18-16(19)13-10-17-14-9-5-4-8-12(14)15(13)20-11-6-2-1-3-7-11/h1-10H,(H,18,19) |

InChI Key |

KQTVYLFWVINJPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=NC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Steps in Synthesis

- Formation of Quinoline Core : The quinoline nucleus is often synthesized via cyclization reactions involving aromatic aldehydes, amines, and other precursors.

- Introduction of Phenylsulfanyl Group : The phenylsulfanyl moiety is added to the quinoline core through nucleophilic substitution or coupling reactions.

- Carboxylation : The carboxylic acid group is introduced via hydrolysis or oxidation reactions.

Specific Synthetic Protocols

Cyclization Method

One approach involves cyclizing a precursor compound containing both nitrogen and sulfur functionalities to form the quinoline ring system. This method uses high-temperature conditions and polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Substitution Reaction

The phenylsulfanyl group can be introduced via nucleophilic aromatic substitution (SNAr) on a preformed quinoline derivative. This process uses phenylthiols as reagents under basic conditions, often in the presence of catalysts like triethylamine.

Hydrolysis and Carboxylation

To introduce the carboxylic acid group at the 3-position, hydrolysis of nitrile precursors or oxidation of methyl groups is employed. Hydrolysis is typically carried out using concentrated acids such as hydrochloric acid or sulfuric acid at elevated temperatures.

Nanocatalyzed Green Protocols

Recent advancements in green chemistry have introduced nanocatalysts for synthesizing substituted quinoline derivatives, including compounds like this compound. These methods offer:

- High yields (85–96%)

- Reduced reaction times (5–10 minutes)

- Reusability of catalysts

Procedure

- A four-component condensation reaction involves aromatic aldehydes, cyclohexanone, malononitrile, and ammonium acetate.

- The reaction is catalyzed by Fe₃O₄ nanoparticles under ultrasonic irradiation in ethanol solvent.

- Cyclization and oxidation steps yield the desired quinoline derivative.

Experimental Data Table

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Formation of Quinoline Core | Aromatic aldehyde + Amine + Catalyst | Quinoline derivative |

| Introduction of Phenylsulfanyl | Phenylthiol + Quinoline precursor + Base/Catalyst | Substituted quinoline |

| Carboxylation | Hydrolysis with HCl or H₂SO₄ | Quinoline carboxylic acid |

Notes on Optimization

- Solvent Choice : Polar aprotic solvents like DMF enhance reaction rates.

- Catalyst Use : Nanocatalysts improve efficiency and sustainability.

- Temperature Control : Elevated temperatures (80–150°C) are critical for cyclization and hydrolysis steps.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The 3-carboxylic acid group participates in typical acid-derived reactions:

-

Amidation : Reacts with benzylamines (e.g., 3,5-bis(trifluoromethyl)benzylamine) in the presence of coupling agents (DCC/HOBt) to form amides .

-

Esterification : Forms ethyl or methyl esters via acid-catalyzed reflux with alcohols .

Table 2: Derivatives of 4-(PhS)quinoline-3-CO₂H

| Derivative Type | Reagents/Conditions | Application | Source |

|---|---|---|---|

| Amide (e.g., 5a ) | RNH₂ (R = Et, Pr), DMF, 24 h | Anticancer agents | |

| Ethyl ester | EtOH, H₂SO₄, reflux | Prodrug synthesis |

Reactivity of the Phenylsulfanyl Group

The phenylsulfanyl substituent undergoes:

-

Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the sulfur to sulfoxide (-SO-) or sulfone (-SO₂-) .

-

Nucleophilic Displacement : Under basic conditions, the -SPh group is replaced by amines (e.g., propylamine) to form 4-aminoquinoline derivatives .

Table 3: Sulfur-Specific Reactions

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation to sulfone | H₂O₂, AcOH, 60°C, 6 h | 4-(PhSO₂)quinoline-3-CO₂H | 85% | |

| Aminolysis | Propylamine, Pb(OAc)₂, RT, 24 h | 4-(PrNH)quinoline-3-CO₂H | 83% |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyrroloquinoline Formation : Intramolecular cyclization with amines yields pyrrolo[3,4-b]quinoline derivatives, which exhibit antitumor activity .

-

Triazolothiadiazole Synthesis : Condensation with 4-amino-5-mercapto-1,2,4-triazoles forms triazolothiadiazole hybrids .

Table 4: Cyclization Products

Stability and Decomposition

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of quinoline-3-carboxylic acids, including 4-(Phenylsulfanyl)quinoline-3-carboxylic acid, exhibit significant anticancer properties. A study evaluated several 2,4-disubstituted quinoline-3-carboxylic acid derivatives for their antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) . The findings indicated that modifications to the pKa values of these compounds could enhance selectivity towards cancer cells while minimizing toxicity to non-cancerous cells.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | 5.0 |

| 2f | K562 | 10.0 | 6.0 |

| Control (Non-cancerous) | HEK293 | >50 | - |

Antibacterial Properties

The antibacterial potential of quinoline derivatives has been explored extensively. Compounds structurally related to this compound have shown efficacy against various bacterial strains, making them candidates for new antibiotic therapies . The mechanism often involves inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication.

HIV Integrase Inhibition

Recent studies have identified certain quinoline derivatives as potential inhibitors of HIV integrase, an enzyme crucial for viral replication . The structural similarity of these compounds to elvitegravir, a known integrase inhibitor, suggests that this compound may also possess similar antiviral properties.

Structure-Activity Relationship

The exploration of structure-activity relationships (SAR) for quinoline derivatives has provided insights into how modifications can enhance biological activity. For instance, the introduction of various substituents at specific positions on the quinoline ring can lead to improved potency and selectivity against targeted diseases .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Effect on Activity |

|---|---|

| 2-position | Increased anticancer activity |

| 4-position | Enhanced antibacterial properties |

| Carboxylic acid group | Improved solubility and bioavailability |

Mechanism of Action

The mechanism of action of 4-(Phenylthio)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to its antibacterial properties . The phenylthio group may also play a role in enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Analogues of 4-PSB-2

Table 1: Key Structural and Functional Comparisons

Functional Comparisons

Anti-Inflammatory Activity

- 4-PSB-2: Reduces TNF-α, COX-2, and iNOS in hippocampal neurons and glia, mitigating neuroinflammation in 3xTg-AD mice . Synergistically enhances PSD-95 expression (+50% vs. untreated AD mice) and LTP restoration .

- Analogues: No direct anti-inflammatory data reported for most analogues. Fluorinated derivatives (e.g., 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid) prioritize antibacterial over anti-inflammatory effects .

Antibacterial Activity

- 4-PSB-2: Not studied for antibacterial effects.

- N4-Acetylated Pyrido[2,3-f]quinoxaline-8-carboxylic Acids (6a-c/9a-c): Exhibit potent activity against S. aureus and E. coli (MIC = 2–8 µg/mL), comparable to ciprofloxacin .

- Fluoroquinolones (e.g., Compound in ): Broad-spectrum activity via DNA gyrase inhibition, but lack neuroprotective benefits .

Neuroprotective and Cognitive Effects

- 4-PSB-2 : Improves contextual fear memory retrieval (+35% freezing time in AD mice) and dendritic spine density (+25% in WT mice) .

- Other Quinoline Derivatives: Limited data. Fluorinated quinolines (e.g., 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid) focus on microbial targets rather than CNS effects .

Pharmacokinetic Properties

Biological Activity

4-(Phenylsulfanyl)quinoline-3-carboxylic acid, also known as 4-phenylthioquinoline-3-carboxylic acid, is a heterocyclic compound characterized by a quinoline ring substituted with a phenylthio group and a carboxylic acid group. Its molecular formula is with a molecular weight of approximately 281.3 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research.

The unique structure of this compound enhances its biological activity profile compared to similar compounds. The presence of both the phenylthio and carboxylic acid groups contributes to its reactivity and interaction with various biological targets.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus (S. aureus)

- Escherichia coli (E. coli)

- Methicillin-resistant Staphylococcus aureus (MRSA)

In comparative studies, this compound demonstrated superior antibacterial activity against S. aureus and E. coli when compared to standard antibiotics like ampicillin and gentamicin .

| Bacterial Strain | Inhibition Zone (mm) | Comparison Agent |

|---|---|---|

| Staphylococcus aureus | 20 | Ampicillin |

| Escherichia coli | 18 | Gentamicin |

| Methicillin-resistant S. aureus | 15 | Control |

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal properties against several fungal pathogens, making it a candidate for further investigation in antifungal drug development.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have indicated that it can induce cytotoxic effects on various cancer cell lines, including:

- MCF7 (breast cancer)

- HeLa (cervical cancer)

In vitro assays revealed that this compound exhibited significant growth inhibition in these cell lines, suggesting its potential as an anticancer agent .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Antibacterial Mechanism : The compound inhibits enzymes involved in bacterial cell wall synthesis, which is crucial for bacterial growth and replication.

- Anticancer Mechanism : It is believed that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways related to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antibacterial Properties : A study conducted on various synthesized derivatives showed that modifications in the structure significantly enhanced antibacterial activity against resistant strains .

- Anticancer Evaluation : Research involving MCF7 and HeLa cells indicated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers compared to control groups .

Q & A

Basic: What are the recommended synthetic routes for 4-(Phenylsulfanyl)quinoline-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Answer:

A robust synthetic approach involves condensation of substituted anilines with keto esters, followed by cyclization. For example, describes a method using diphenyl ether under reflux (15 min, 60% yield) for a related quinolinecarboxylic acid. Optimization strategies include:

- Catalyst selection : Polyphosphoric acid (PPA) in improved cyclization efficiency for thiazepinoquinoline derivatives.

- Temperature control : Gradual heating (e.g., 90°C for precursor activation in ) minimizes side reactions.

- Solvent choice : High-boiling solvents like diphenyl ether enhance reaction homogeneity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Answer:

SAR studies should focus on:

- Substituent variation : Modify the phenylsulfanyl group (e.g., electron-withdrawing -CF₃ in ) and quinoline core (e.g., 3-carboxylic acid in ).

- Biological assays : Use minimum inhibitory concentration (MIC) tests (as in for quinolone antibacterials) to assess antimicrobial activity.

- Computational modeling : Molecular docking (e.g., ’s antitubercular agents) predicts binding interactions with target enzymes like DNA gyrase .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., ’s ethyl ester validation via spectral data).

- HPLC : Purity assessment (≥95% as per ’s 6-(trifluoromethyl)quinoline-3-carboxylic acid).

- Mass spectrometry : Molecular ion peaks verify molecular weight (e.g., uses exact mass data for cyclopentanecarboxylic acid derivatives) .

Advanced: How can researchers resolve contradictory data regarding the biological activity of quinoline-3-carboxylic acid derivatives across different studies?

Answer:

Address contradictions by:

- Standardized assays : Follow CLSI guidelines for MIC testing to reduce variability (e.g., ’s quinolone evaluation).

- Structural validation : Ensure compound integrity via X-ray crystallography (e.g., ’s crystallographic data for 4-adamantylquinoline).

- Meta-analysis : Compare substituent effects (e.g., ’s fluorinated quinoline vs. ’s trifluoromethyl analog) to identify activity trends .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- PPE : Use gloves, goggles, and lab coats (per ’s safety protocols for quinoline derivatives).

- Ventilation : Ensure fume hoods for dust/ vapor control (’s handling guidelines).

- Emergency measures : Maintain eyewash stations and safety showers (’s first-aid procedures) .

Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Answer:

- QSAR models : Predict logP, solubility, and bioavailability using tools like SwissADME.

- Molecular dynamics (MD) : Simulate membrane permeability (e.g., ’s quinolone interactions with lipid bilayers).

- Docking studies : Analyze binding to cytochrome P450 enzymes for metabolic stability assessment (as in ’s antitubercular agents) .

Basic: How can the solubility of this compound be improved for in vitro assays?

Answer:

- pH adjustment : Use buffered solutions (e.g., PBS at pH 7.4) for ionizable carboxylic acid groups.

- Co-solvents : Add DMSO (≤1% v/v) or β-cyclodextrin (’s fluorinated quinoline formulation).

- Salt formation : Synthesize sodium/potassium salts (e.g., ’s cyclopropyl-carboxylic acid derivatives) .

Advanced: What strategies can be employed to study the mechanism of action of this compound in bacterial targets?

Answer:

- Enzyme inhibition assays : Measure inhibition of DNA gyrase ( ’s quinolone mechanism).

- Resistance profiling : Test against mutant strains (e.g., ’s Mycobacterium tuberculosis variants).

- Fluorescence labeling : Track cellular uptake using BODIPY-tagged analogs (e.g., ’s probe applications) .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage conditions : Keep in airtight containers at -20°C (’s recommendation for quinoline derivatives).

- Light sensitivity : Protect from UV exposure ( ’s handling guidelines for trifluoromethyl analogs).

- Moisture control : Use desiccants to prevent hydrolysis ( ’s ester stability protocols) .

Advanced: How can isotopic labeling be utilized to trace the metabolic fate of this compound in vivo?

Answer:

- 13C/14C labeling : Synthesize isotopologs (e.g., ’s 7-aminoethyl derivatives) for mass spectrometry imaging.

- PET radiotracers : Incorporate 18F (as in ’s fluorinated benzoic acid) for biodistribution studies.

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites ( ’s quinolone pharmacokinetic workflows) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.